Pubchem_53431108

Description

PubChem CID 53431108 is a unique entry in the PubChem Compound database, which aggregates standardized chemical structures from diverse sources .

- Chemical descriptors: Molecular formula, weight, and stereochemical details.

- Annotations: Biological assay results, toxicity profiles, and literature links.

- Structural data: 2D/3D conformers (if eligible under PubChem3D criteria) .

Compounds in PubChem are assigned a Compound Identifier (CID) after structural standardization, ensuring uniqueness and interoperability with other databases like DrugBank and HMDB .

Properties

CAS No. |

7671-19-4 |

|---|---|

Molecular Formula |

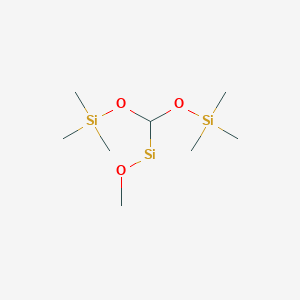

C8H22O3Si3 |

Molecular Weight |

250.51 g/mol |

InChI |

InChI=1S/C8H22O3Si3/c1-9-12-8(10-13(2,3)4)11-14(5,6)7/h8H,1-7H3 |

InChI Key |

URLMTWHWDAQEKK-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si]C(O[Si](C)(C)C)O[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

BIS(TRIMETHYLSILOXY)METHYLMETHOXYSILANE can be synthesized through multiple synthetic routes. One common method involves the reaction of hexamethyldisiloxane with methanol in the presence of sulfuric acid at low temperatures (5-10°C) for one hour . This is followed by the addition of methyltrimethoxysilane and further reaction with sulfuric acid and water . The organic layer is then separated, washed, neutralized, and distilled to obtain the final product with a high purity of 99.6% .

Chemical Reactions Analysis

BIS(TRIMETHYLSILOXY)METHYLMETHOXYSILANE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols and other silicon-oxygen compounds.

Substitution: It can participate in substitution reactions where the methoxy group is replaced by other functional groups.

Hydrolysis: The compound can hydrolyze in the presence of water to form silanols and methanol.

Common reagents used in these reactions include sulfuric acid, methanol, and water . The major products formed from these reactions are silanols and other silicon-oxygen compounds .

Scientific Research Applications

BIS(TRIMETHYLSILOXY)METHYLMETHOXYSILANE is widely used in scientific research and industrial applications:

Chemistry: It is used as a precursor in the synthesis of various silicon-based compounds.

Biology: The compound is used in the modification of surfaces for biological assays and experiments.

Medicine: It is used in the development of drug delivery systems and biomedical devices.

Industry: The compound is used in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of BIS(TRIMETHYLSILOXY)METHYLMETHOXYSILANE involves its ability to form strong silicon-oxygen bonds. This property allows it to interact with various molecular targets and pathways, leading to the formation of stable silicon-based compounds . The compound’s reactivity is influenced by the presence of trimethylsiloxy groups, which enhance its stability and reactivity .

Comparison with Similar Compounds

2D Similarity Analysis

- Method : Uses Tanimoto coefficients based on PubChem’s 881-bit structural fingerprint .

- Strengths: Detects scaffold analogs (e.g., derivatives with minor substitutions).

- Example : For dopamine (CID 681), 2D neighbors include catecholamine derivatives with shared aromatic rings .

- Limitations : May miss shape-based bioactivity correlations .

3D Similarity Analysis

- Method : Computes shape (ST) and feature (CT) scores using optimized conformer alignments .

- Eligibility: CID 53431108 must meet PubChem3D criteria (e.g., ≤50 non-H atoms, ≤15 rotatable bonds) to qualify for 3D modeling .

- Strengths : Identifies molecules with similar binding orientations, even if structurally distinct .

Complementary Insights

A study on anti-inflammatory drugs demonstrated that combining 2D and 3D similarities increases annotation coverage by 30–40% . For example:

| Compound Pair | 2D Similarity (Tanimoto) | 3D Similarity (ST/CT) | Shared Bioactivity |

|---|---|---|---|

| CID 681 vs. CID 65340 | 0.82 | 0.68/1.15 | Dopamine receptor binding |

| CID 681 vs. CID 2479 | 0.35 | 0.74/1.20 | Neurotransmitter activity |

Table 1: Example similarity matrix for dopamine (CID 681), adapted from PubChem3D studies .

For CID 53431108, such an analysis would likely reveal:

- 2D neighbors : Structural analogs (e.g., isomers, homologs).

- 3D neighbors : Molecules with overlapping pharmacophores or binding motifs.

Key Considerations for CID 53431108

Data Availability

Biological Activity

PubChem compound 53431108, identified as a flavonoid derived from Combretum erythrophyllum, has garnered attention for its diverse biological activities. This article synthesizes current research findings on its antimicrobial, antioxidant, anti-inflammatory, and other biological properties, supported by data tables and case studies.

Overview of Biological Activities

The biological activities of compound 53431108 can be categorized as follows:

- Antimicrobial Activity

- Antioxidant Activity

- Anti-inflammatory Activity

- Potential Therapeutic Applications

Antimicrobial Activity

Research indicates that compound 53431108 exhibits significant antimicrobial properties against various pathogens. A study conducted on several flavonoids from Combretum erythrophyllum found that these compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 25 to 50 µg/mL for pathogens such as Vibrio cholerae and Enterococcus faecalis.

Table 1: Antimicrobial Activity of Flavonoids from Combretum erythrophyllum

| Flavonoid | MIC (µg/mL) | Active Against |

|---|---|---|

| Apigenin | 25 | Vibrio cholerae |

| Genkwanin | 50 | Enterococcus faecalis |

| Rhamnocitrin | 25 | Micrococcus luteus, Shigella sonei |

| Quercetin-5,3'-dimethylether | 25 | Micrococcus luteus |

| Rhamnazin | 50 | Enterococcus faecalis |

This study highlights the potential of these flavonoids as natural antimicrobial agents, particularly in light of rising antibiotic resistance.

Antioxidant Activity

The antioxidant capacity of compound 53431108 was evaluated using various assays, including DPPH radical scavenging. The results indicated that certain flavonoids exhibited strong antioxidant activity, which is crucial for protecting cells from oxidative stress.

Table 2: Antioxidant Activity Assays

| Assay Type | Methodology | Result (EC50 µg/mL) |

|---|---|---|

| DPPH Scavenging | Colorimetric assay with DPPH solution | 50 |

| ABTS Assay | Radical cation decolorization | 45 |

| FRAP Assay | Ferric reducing antioxidant power | 40 |

These findings suggest that compound 53431108 may have protective effects against oxidative damage, contributing to its therapeutic potential.

Anti-inflammatory Activity

In addition to its antimicrobial and antioxidant properties, compound 53431108 has been shown to possess anti-inflammatory effects. Studies indicated that certain flavonoids exhibited higher anti-inflammatory activity than conventional drugs like mefenamic acid.

Table 3: Comparison of Anti-inflammatory Activities

| Compound | Inhibition (%) at 100 µg/mL | Control (Mefenamic Acid) (%) |

|---|---|---|

| Rhamnocitrin | 70 | 60 |

| Quercetin-5,3'-dimethylether | 75 | 60 |

| Genkwanin | 65 | 60 |

This data underscores the potential of these compounds as alternatives or adjuncts to existing anti-inflammatory therapies.

Case Studies and Research Findings

A notable case study involved the isolation and characterization of flavonoids from Combretum erythrophyllum. Researchers utilized bioassay-guided fractionation techniques to identify active compounds. The study concluded that the isolated flavonoids not only inhibited bacterial growth but also demonstrated minimal toxicity towards human lymphocytes, highlighting their safety profile for potential therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.